2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the addition of the nitrophenyl group through a condensation reaction with acetohydrazide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is being conducted on its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- N’-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties. The presence of the methoxyphenyl and nitrophenyl groups in 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C26H22N6O4S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H22N6O4S/c1-36-22-15-13-20(14-16-22)25-29-30-26(31(25)21-10-3-2-4-11-21)37-18-24(33)28-27-17-7-9-19-8-5-6-12-23(19)32(34)35/h2-17H,18H2,1H3,(H,28,33)/b9-7+,27-17+ |
InChI Key |
NNAISMXJONSPGE-GBUKGSFUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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